1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine
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Overview
Description
1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. It has a molecular formula of C5H4N4 and a molecular weight of 120.11 g/mol . The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine can be synthesized through various synthetic routes. One common method involves the cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization of the formed cyanoacetamides . Another method includes the reaction of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridine derivatives .
Scientific Research Applications
1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar fused ring system and have comparable biological activities.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-B]pyridinium 3-oxid hexafluorophosphate): This compound is used as a coupling reagent in peptide synthesis and shares structural similarities with 1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine.
Uniqueness: this compound is unique due to its specific ring structure and diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H5N5 |
---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C5H5N5/c6-4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H3,6,7,8,9,10) |
InChI Key |
KGUHUVQIJHGHLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=NNN=C21)N |
Origin of Product |
United States |
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